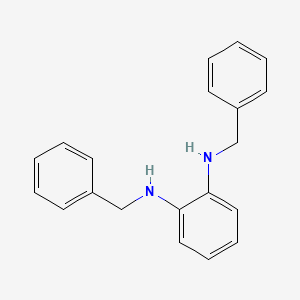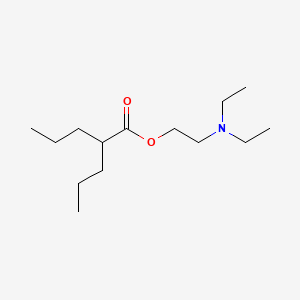
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester is a chemical compound that belongs to the ester class of organic compounds. Esters are derived from carboxylic acids and alcohols. This particular ester is synthesized from valeric acid, which is a straight-chain alkyl carboxylic acid, and 2-(diethylamino)ethanol. Valeric acid is known for its unpleasant odor and is found in the perennial flowering plant Valeriana officinalis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester typically involves the esterification of valeric acid with 2-(diethylamino)ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, valeric acid can be produced by the oxo process from 1-butene and syngas, forming valeraldehyde, which is then oxidized to valeric acid. The esterification process is similar to the laboratory method but is scaled up to accommodate larger quantities. The reaction parameters such as catalyst weight, reaction time, alcohol molar ratio, and reaction temperature are optimized to achieve high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to valeric acid and 2-(diethylamino)ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Valeric acid and 2-(diethylamino)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of perfumes, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing valeric acid and 2-(diethylamino)ethanol. These products can then interact with various enzymes and receptors, influencing metabolic pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl valerate: An ester of valeric acid and ethanol, used in perfumes and flavors.
Pentyl valerate: Another ester of valeric acid, used as a flavoring agent.
Isovaleric acid esters: Esters derived from isovaleric acid, known for their distinct odors and uses in the fragrance industry.
Uniqueness
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester is unique due to its specific structure, which combines the properties of valeric acid and 2-(diethylamino)ethanol. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
22632-78-6 |
|---|---|
Fórmula molecular |
C14H29NO2 |
Peso molecular |
243.39 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-propylpentanoate |
InChI |
InChI=1S/C14H29NO2/c1-5-9-13(10-6-2)14(16)17-12-11-15(7-3)8-4/h13H,5-12H2,1-4H3 |
Clave InChI |
RNPQWASFZKHZRN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)OCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


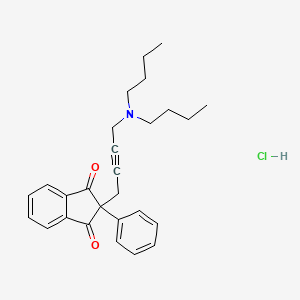

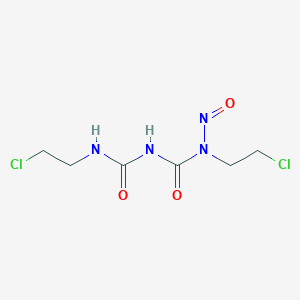
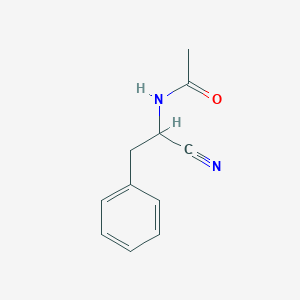
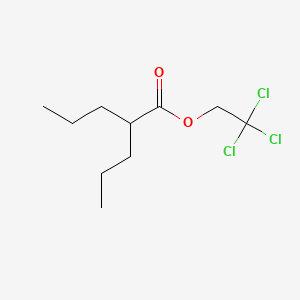
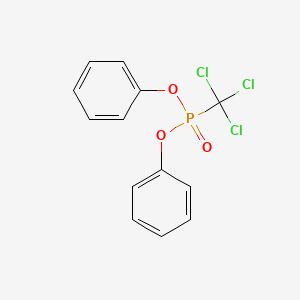




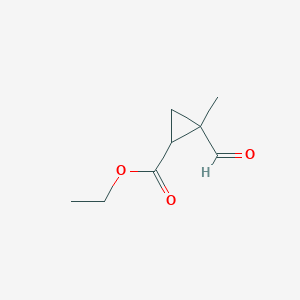
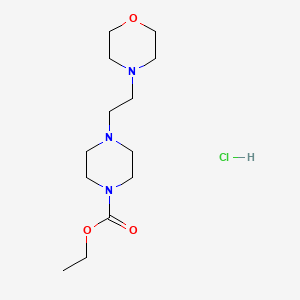
![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)
